![molecular formula C10H13FN2 B1531662 2-(3-Fluoropyrrolidin-1-yl)aniline CAS No. 1893988-73-2](/img/structure/B1531662.png)
2-(3-Fluoropyrrolidin-1-yl)aniline
Overview
Description
2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . The dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .
Synthesis Analysis
The synthesis of fluorinated pyrrolidine derivatives like 2-(3-Fluoropyrrolidin-1-yl)aniline has been studied . Asymmetric syntheses of enantiopure trans-3,4-difluoropyrrolidines have been prepared by the introduction of fluorine at both centers in a single operation using catalysts whose chirality depends on organofluorine asymmetry .Molecular Structure Analysis
In the molecular structure of 2-(3-Fluoropyrrolidin-1-yl)aniline, the dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .Physical And Chemical Properties Analysis
2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of 2-(3-Fluoropyrrolidin-1-yl)aniline , is widely used in medicinal chemistry due to its versatility and biological relevance . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of drug molecules, which is crucial for binding to enantioselective proteins. This makes it a valuable scaffold for developing novel biologically active compounds aimed at treating human diseases.
CNS-Penetrant Na v 1.7 Blockers
2-(3-Fluoropyrrolidin-1-yl)aniline: derivatives have been identified as potent blockers of the Na v 1.7 channel, which is an attractive target for the treatment of pain . The ability to create selective, central nervous system (CNS)-penetrant Na v 1.7 blockers with good drug-like properties and safety profiles is a significant application in pain management research.
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification in the development of agricultural products. Compounds like 2-(3-Fluoropyrrolidin-1-yl)aniline can be used to create fluorine-containing substituents on aryl rings, leading to new agricultural active ingredients with improved physical, biological, and environmental properties .
Radiobiology and Imaging Agents
Fluorinated pyridines, such as those derived from 2-(3-Fluoropyrrolidin-1-yl)aniline , are of interest in radiobiology. They serve as potential imaging agents for various biological applications, including the synthesis of F 18 -substituted pyridines used in local radiotherapy of cancer .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in 2-(3-Fluoropyrrolidin-1-yl)aniline allows for the creation of different stereoisomers. The spatial orientation of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins .
Physicochemical Parameter Modification
Incorporating heteroatomic fragments like 2-(3-Fluoropyrrolidin-1-yl)aniline into drug molecules is a strategic approach to modify physicochemical parameters. This helps in achieving optimal ADME/Tox results for drug candidates, making it a critical aspect of pharmaceutical chemistry .
Safety and Hazards
Aniline compounds are known to be toxic and can cause harm if inhaled, swallowed, or in contact with skin . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They can also cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Similar compounds have been reported to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .
Mode of Action
Compounds with similar structures have been reported to block nav17 and Nav18 channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing the perception of pain.
Pharmacokinetics
The presence of fluorine in the molecule could potentially influence these properties . Fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Based on its potential interaction with voltage-gated sodium channels, it could potentially alter neuronal excitability and signal transmission, leading to a reduction in the perception of pain .
properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXSCAVRTVOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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